

Vimirogant: Mechanism of Action & Key Characteristics

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Compound Focus: Vimirogant

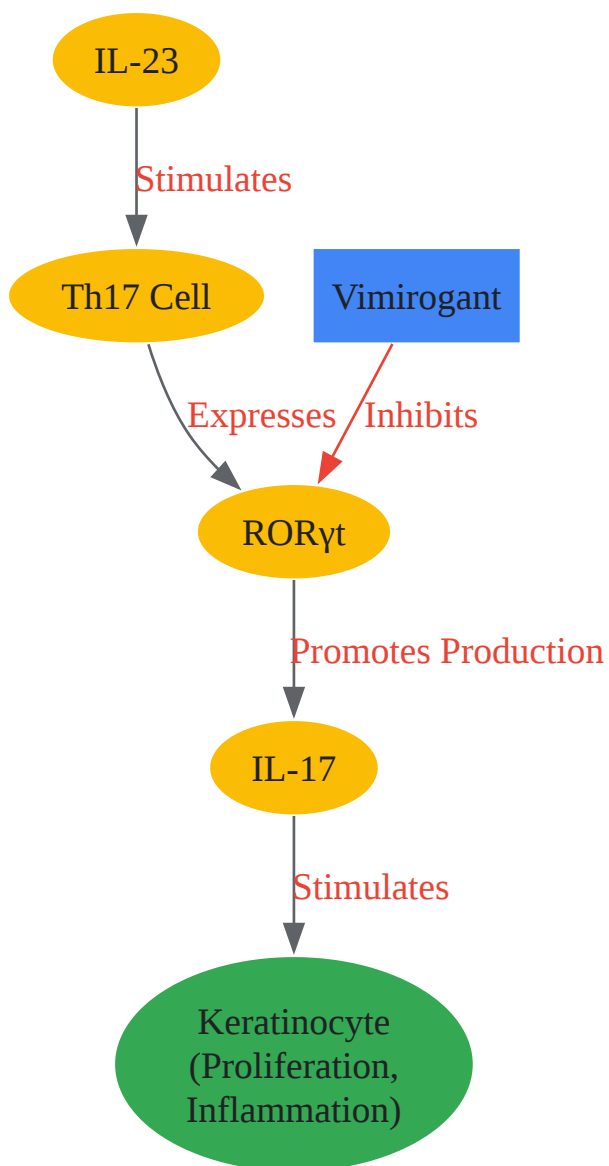
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Vimirogant (also known as VTP-43742 or AGN-242428) is a novel, orally bioactive, and potent inhibitor of the retinoic acid receptor-related orphan receptor gamma t (ROR γ t) [1] [2] [3]. ROR γ t is a master transcription factor for the differentiation and function of T-helper 17 (Th17) cells. By inhibiting ROR γ t, **Vimirogant** blocks the production of interleukin-17A (IL-17A), a key pro-inflammatory cytokine deeply implicated in the pathogenesis of autoimmune disorders [4] [3].

The diagram below illustrates the proposed mechanism of **Vimirogant** in suppressing the IL-23/Th17/IL-17 axis, a key pathway in psoriasis.



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The key characteristics and reported potency of **Vimirogant** are summarized in the table below.

Property	Value	Experimental Context
Molecular Target	RORγt	N/A [1] [2]

| **Ki (Binding Affinity)** | 35 nM (freebase) 3.5 nM (hydrochloride) | Recombinant RORγt protein [1] [2] ||
IC50 (Functional Inhibition) | 17 nM | RORγt-driven reporter assay [1] [2] || **Selectivity** | >1000-fold

selective over ROR α and ROR β | Selectivity assay [1] [2] | | **Primary MoA** | Inhibition of Th17 cell differentiation and IL-17A production | *In vitro* T-cell differentiation assays [2] |

Experimental Data from Preclinical Studies

The following table summarizes key *in vitro* and *in vivo* findings from the available literature, which form the basis for its proposed application.

Assay Type	Cell Type / Model	Key Readout	Reported IC ₅₀ / Result	Reference
In Vitro	Activated human PBMCs	IL-17A release inhibition	18 nM	[1] [2]
In Vitro	Human whole blood	IL-17A release inhibition	192 nM	[1] [2]
In Vitro	Mouse splenocytes	Th17 differentiation inhibition	57 nM	[2]
In Vivo	Mouse EAE model (MS)	Clinical symptoms, demyelination, inflammatory markers	Significant reduction	[1] [2]

Suggested Cell Culture Application Protocols

The following protocols are reconstructed based on the biological activities reported and standard methodologies for immunomodulatory compounds. Specific details like optimal seeding density or incubation time with **Vimirogant** should be determined empirically.

Protocol 1: Inhibiting IL-17A Production in Human Immune Cells

This protocol is designed to assess the potency of **Vimirogant** in suppressing IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs), mirroring the cited studies [1] [2].

- **1. Cell Preparation:** Isolate PBMCs from human whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in complete RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
- **2. Cell Seeding & Compound Treatment:** Seed PBMCs in a 96-well plate at a density of (2×10^5) to (5×10^5) cells per well. Prepare a serial dilution of **Vimirogant** in DMSO (e.g., from 10 μ M to 1 nM, final DMSO concentration $\leq 0.1\%$) and add to the cells. Include a vehicle control (DMSO only) and a positive control for activation.
- **3. Cell Activation:** Stimulate the cells to induce Th17 differentiation and IL-17A production. A common method is to use a T-cell activator such as **Cell Activation Cocktail (containing PMA and Ionomycin)** or anti-CD3/CD28 antibodies. Add the activator directly to the wells after the compound.
- **4. Incubation:** Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
- **5. Sample Collection & Analysis:** After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IL-17A in the supernatant using a quantitative **enzyme-linked immunosorbent assay (ELISA)** kit, following the manufacturer's instructions.

Protocol 2: Assessing Anti-Psoriatic Efficacy in a 3D Skin Model

While not directly cited for **Vimirogant**, 3D human skin models are emerging as a gold standard for psoriasis research [5]. This protocol suggests a potential application.

- **1. Model Selection:** Utilize a commercially available **reconstructed human epidermis (RHE)** model or a **psoriasis-specific 3D model**. Some models are pre-conditioned with psoriasis-like cytokines (e.g., IL-17, IL-22, TNF- α).
- **2. Compound Treatment:** Prepare **Vimirogant** in an appropriate solvent. For topical application, it may be formulated in a solvent like acetone:ethanol or a compatible cream base. For systemic effect modeling, add the compound to the culture medium feeding the basal layer of the 3D model.
- **3. Incubation & Maintenance:** Culture the models at the air-liquid interface according to the supplier's instructions. Treat the models with **Vimirogant** or vehicle for several days, refreshing the medium and compound every 24-48 hours.
- **4. Endpoint Analysis:**
 - **Viability:** Perform an MTT or Alamar Blue assay on the tissue lysates.
 - **Gene Expression:** Isolate RNA from the tissue and analyze the mRNA levels of psoriatic markers (e.g., **DEFB4**, **S100A7**, **IL17A**, **KRT16**) using **qRT-PCR**.
 - **Protein Secretion:** Analyze the culture media for inflammatory cytokines via **Multiplex Luminex assay or ELISA**.
 - **Histology:** Fix tissues in formalin, embed in paraffin, section, and stain with **H&E** to assess epidermal thickness (acanthosis) and other psoriatic features. Immunohistochemistry (IHC) for markers like **Ki-67** (proliferation) and **CD3** (T-cell infiltration) can provide further insights [6].

Critical Considerations for Application

- **Solubility and Formulation:** **Vimirogant** has limited aqueous solubility. For *in vitro* studies, it is typically dissolved in **DMSO** to create a stock solution (e.g., 10-50 mM), which is then diluted in the culture medium. The final DMSO concentration should be kept as low as possible (e.g., $\leq 0.1\%$) to avoid cytotoxicity [1] [2]. For animal studies, more complex formulations using co-solvents like PEG300, Tween-80, and saline are described [1] [2].
- **Stability:** Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C . Avoid repeated freeze-thaw cycles.
- **Off-Target Effects:** While **Vimirogant** shows high selectivity over ROR α and ROR β , always include appropriate controls to rule out non-specific effects, especially in complex cellular models.

Conclusion

Vimirogant is a well-characterized and potent ROR γ t inhibitor with compelling preclinical data supporting its development for autoimmune conditions. The provided tables and reconstructed protocols offer a foundational framework for researchers aiming to incorporate this compound into their cell-based studies, particularly those focused on the IL-23/IL-17 axis in psoriasis and other Th17-mediated diseases.

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